1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is an organic compound that features a chloropropanone backbone with an aminoethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one typically involves the reaction of 3-amino-2-ethylphenylamine with a chloropropanone derivative. One common method is the nucleophilic substitution reaction where the amino group of 3-amino-2-ethylphenylamine attacks the carbonyl carbon of 1-chloropropan-2-one, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts and solvents may be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Hydroxyl, alkoxy, or thiol-substituted derivatives.
Scientific Research Applications
1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloropropanone moiety can undergo nucleophilic attack by cellular nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-(3-Amino-2-methylphenyl)-1-chloropropan-2-one
- 1-(3-Amino-2-propylphenyl)-1-chloropropan-2-one
- 1-(3-Amino-2-isopropylphenyl)-1-chloropropan-2-one
Uniqueness: 1-(3-Amino-2-ethylphenyl)-1-chloropropan-2-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The ethyl group provides a distinct steric and electronic environment compared to other alkyl-substituted analogs, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C11H14ClNO |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(3-amino-2-ethylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-9(11(12)7(2)14)5-4-6-10(8)13/h4-6,11H,3,13H2,1-2H3 |
InChI Key |
QHTYVZNEGVIMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1N)C(C(=O)C)Cl |
Origin of Product |
United States |
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